4-methyl-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid -

4-methyl-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid

Catalog Number: EVT-3650558
CAS Number:
Molecular Formula: C16H11NO4S2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While its specific source remains unclear from the provided literature, its structural features suggest it belongs to a class of compounds often investigated for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. []

Applications

The provided literature primarily highlights the potential application of 4-Methyl-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid as a pharmacological tool for investigating GPR35. [] Given its classification as a potent full agonist of human GPR35, it could be instrumental in:

  • Developing GPR35-targeted therapies: This compound could serve as a lead compound for developing novel therapeutic agents that modulate GPR35 activity for treating diseases like inflammation, metabolic disorders, pain, and cardiovascular disease. []

(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3)

    Compound Description: (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, also known as D3, is a rhodanine-based benzoic acid derivative identified as a potent and selective inhibitor of the protein phosphatase Slingshot []. D3 exhibited a Ki of approximately 4 μM against Slingshot and demonstrated selectivity over a panel of other phosphatases []. In cellular assays, D3 inhibited cell migration and cofilin dephosphorylation induced by nerve growth factor (NGF) or angiotensin II [].

4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

    Compound Description: This compound, designated as "Compound 1" in the study, is a high-potency full agonist of the human GPR35 receptor []. It exhibits marked selectivity for human GPR35 and demonstrates signal bias between β-arrestin-2 and G protein-dependent pathways []. This compound also shows competitive behavior against the human GPR35 antagonist ML-145 [].

2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid (ML-145)

    Compound Description: ML-145 acts as an antagonist of the human GPR35 receptor []. It is noteworthy that compound 1, which shares structural similarities with 4-methyl-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, displays competitive behavior against ML-145 [].

    Compound Description: This series of compounds, featuring a pyrazolone ring linked to a 4-(furan-2-yl)benzoic acid moiety, were investigated for their inhibitory activity against xanthine oxidase []. The study highlighted the influence of substituents on the pyrazolone ring on inhibitory potency, with 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid emerging as the most potent inhibitor []. This particular derivative exhibited low micromolar IC50 values against xanthine oxidase in vitro, demonstrating mixed-type inhibition kinetics [].

Properties

Product Name

4-methyl-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid

IUPAC Name

4-methyl-3-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

Molecular Formula

C16H11NO4S2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C16H11NO4S2/c1-8-2-3-9(15(19)20)6-11(8)12-5-4-10(21-12)7-13-14(18)17-16(22)23-13/h2-7H,1H3,(H,19,20)(H,17,18,22)/b13-7-

InChI Key

JAHOUDQARBXBMK-QPEQYQDCSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.